![molecular formula C12H10O5S B14615126 2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid CAS No. 58213-20-0](/img/structure/B14615126.png)
2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2’,3’-dihydroxybiphenyl using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid may involve large-scale sulfonation processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives with different oxidation states.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various dihydroxybiphenyl derivatives. Substitution reactions can lead to the formation of sulfonate esters or other substituted compounds.
Applications De Recherche Scientifique
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to participate in various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function.
Comparaison Avec Des Composés Similaires
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be compared with other similar compounds, such as:
2,2’-Dihydroxy[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4,4’-Dihydroxy[1,1’-biphenyl]-3,3’-dicarboxylic acid:
2,3,4,5,6-Pentahydroxybenzoic acid: This compound has multiple hydroxyl groups, making it highly reactive and suitable for different types of chemical reactions.
Propriétés
Numéro CAS |
58213-20-0 |
|---|---|
Formule moléculaire |
C12H10O5S |
Poids moléculaire |
266.27 g/mol |
Nom IUPAC |
2-(2,3-dihydroxyphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H10O5S/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)18(15,16)17/h1-7,13-14H,(H,15,16,17) |
Clé InChI |
BEZQYOARLWVARZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


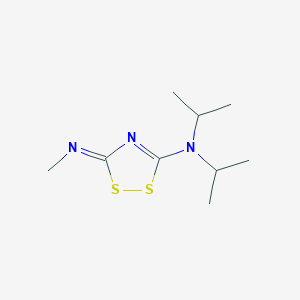
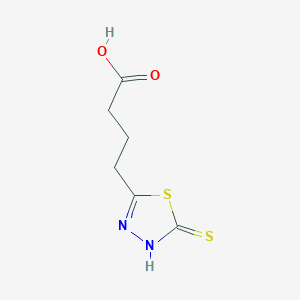
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
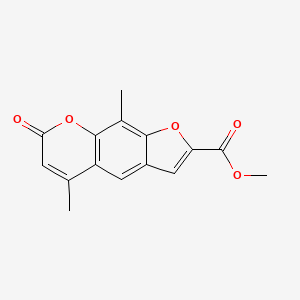
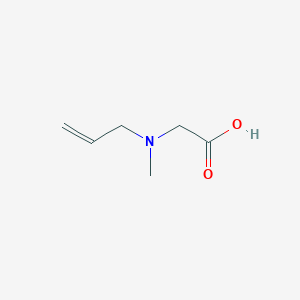
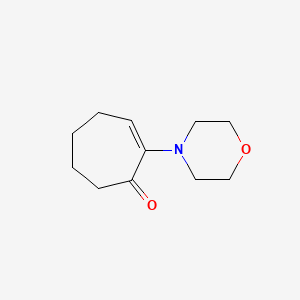
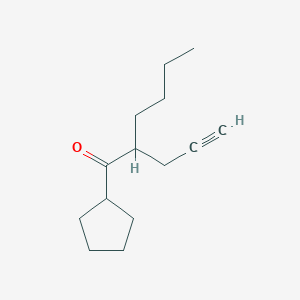
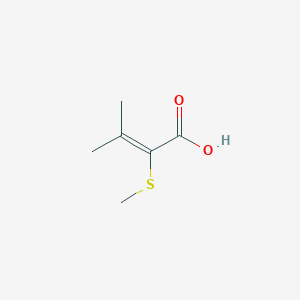
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
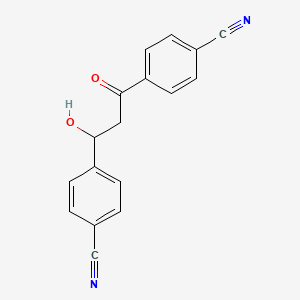
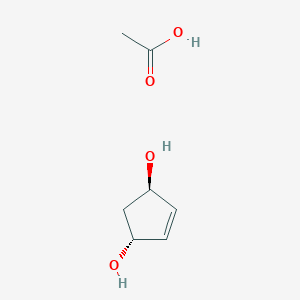
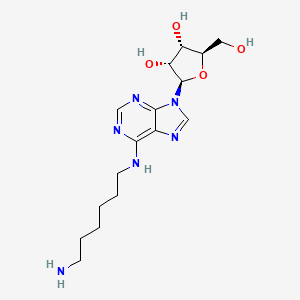
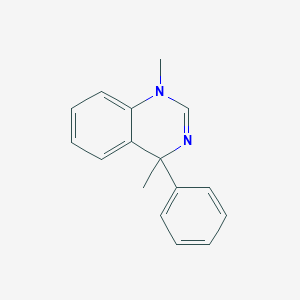
![1,2,4-Thiadiazol-3-amine, 5-[(1-methylethyl)thio]-](/img/structure/B14615118.png)
